2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide is a chemical compound with a complex structure that includes an oxazine ring and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide typically involves the reaction of 2-methylpropan-2-ol with an appropriate oxazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrobromide salt is then formed by reacting the oxazine compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The oxazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, leading to various biological effects. The hydrobromide salt enhances its solubility and stability, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane
- 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol
Uniqueness
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide is unique due to its specific oxazine ring structure and the presence of the hydrobromide salt. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
828272-21-5 |
---|---|
Molecular Formula |
C8H16BrNO2 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide |
InChI |
InChI=1S/C8H15NO2.BrH/c1-8(2,3)11-7-9-5-4-6-10-7;/h4-6H2,1-3H3;1H |
InChI Key |
HYGYHNGFHNGPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NCCCO1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.